![molecular formula C11H25NO3Si B3096275 Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate CAS No. 127680-32-4](/img/structure/B3096275.png)
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
Overview
Description
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a chemical compound that contains a tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability and is often used in protective groups in organic synthesis . The compound also contains an ethyl group and an amino group .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound is known to be stable to aqueous base but can be converted back to alcohols under acidic conditions . The compound may also undergo various reactions with nucleophiles and electrophiles .Scientific Research Applications
Use in Synthetic Organic Chemistry
Tertiary butyl esters, such as Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Use as a Protecting Group
The tert-butyldimethylsilyloxy group in this compound is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group . This group can be introduced into various alcohols to form tert-butyldimethylsilyl ethers in high yield .
Use in Silylation Reactions
This compound can be used in silylation reactions, which are significantly accelerated by the addition of iodine . This provides a general and high-yielding method for efficient silylation of primary, secondary, and tertiary alcohols .
Use in Cleavage Reactions
The tert-butyldimethylsilyl ethers formed from this compound can be rapidly cleaved back to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C . This is due to the nucleophilic attack of the small fluoride anion, leading to a pentavalent silicon center .
Use in Oxidation Reactions
This compound can be used in oxidation reactions. For example, a sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers has been developed, which tolerates acid-sensitive protecting groups and leaves tert-butyldiphenylsilyl ethers and phenolic TBDMS groups untouched .
Use in Sustainable Synthesis
The use of this compound in flow microreactor systems represents a more sustainable approach to synthetic chemistry . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction it’s involved in.
Mode of Action
As an organic synthesis intermediate, its interaction with targets would depend on the specific chemical reaction it’s being used in .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in a variety of biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific context in which it’s used .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the specific reactions it’s involved in .
Action Environment
Like other chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially influence its stability and reactivity .
properties
IUPAC Name |
ethyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-7-14-10(13)9(12)8-15-16(5,6)11(2,3)4/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPDRVQQMHKOT-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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